molecular formula C11H14N2O2 B1480463 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde CAS No. 2097977-47-2

1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Cat. No.: B1480463
CAS No.: 2097977-47-2
M. Wt: 206.24 g/mol
InChI Key: QWENDTZAROZFJX-UHFFFAOYSA-N
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Description

1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation . This compound’s interactions with proteins often result in conformational changes that can alter the protein’s function and activity .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins . Its effects on cellular metabolism include alterations in metabolic flux and changes in the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites . It can also influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can lead to adverse effects, including cellular toxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic reactions . This compound can affect metabolic flux by altering the activity of specific enzymes, leading to changes in the levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function and activity .

Properties

IUPAC Name

1-[(4,6-dimethylpyrimidin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-5-9(2)13-10(12-8)15-7-11(6-14)3-4-11/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENDTZAROZFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OCC2(CC2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 2
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 3
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 4
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 5
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 6
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

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